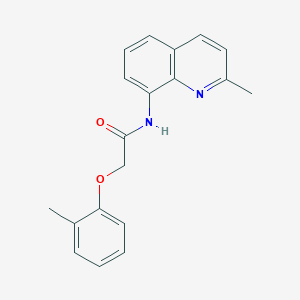
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide, also known as MQAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQAA is a synthetic molecule that has been designed to act as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ion channel that is found in the central nervous system and plays a critical role in cognitive function and synaptic plasticity.
Mécanisme D'action
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide acts as a selective agonist for the α7 nAChR, which means that it binds to and activates this receptor. The α7 nAChR is an ion channel that is permeable to calcium ions, and its activation leads to the influx of calcium into the cell. This calcium influx triggers a cascade of signaling events that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
The activation of the α7 nAChR by 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. Additionally, 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide in lab experiments is its selectivity for the α7 nAChR, which allows for precise modulation of this receptor without affecting other receptors or ion channels. Additionally, 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic molecule, which means that it can be easily synthesized and modified to optimize its properties for specific applications. However, one limitation of using 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is its relatively low potency compared to other α7 nAChR agonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research on 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide and its potential applications in scientific research. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide. Additionally, the use of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide as a tool to investigate the role of the α7 nAChR in neurodegenerative diseases such as Alzheimer's disease is an active area of research. Finally, the potential therapeutic applications of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide and other α7 nAChR agonists in the treatment of cognitive deficits and neurological disorders is an area of ongoing investigation.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves several steps, starting with the reaction of 2-chloro-N-(2-methylquinolin-8-yl)acetamide with 2-methylphenol in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide, which is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The α7 nAChR has been implicated in a wide range of physiological and pathological processes, including learning and memory, attention, synaptic plasticity, and neuroprotection. As such, 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been used as a tool to investigate the role of the α7 nAChR in these processes, both in vitro and in vivo.
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-3-4-9-17(13)23-12-18(22)21-16-8-5-7-15-11-10-14(2)20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22) |
Clé InChI |
DQYXZAKJQQUQSM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3C)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)